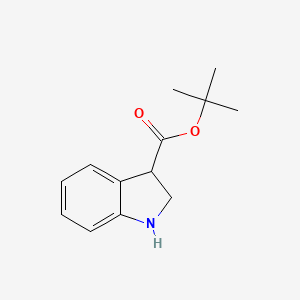
tert-Butyl indoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dihydro-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of tert-butyl 2,3-dihydro-1H-indole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated indole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acids, hydrogenated indole derivatives, and substituted indoles with various functional groups .
科学的研究の応用
Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development for various diseases.
作用機序
The mechanism of action of tert-butyl 2,3-dihydro-1H-indole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Indole-3-carboxylic acid: A closely related compound with similar chemical properties but without the tert-butyl ester group.
Tert-butyl indole-3-carboxylate: Another derivative with a different substitution pattern on the indole ring.
Uniqueness
This structural feature differentiates it from other indole derivatives and enhances its utility in various research and industrial applications .
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
tert-butyl 2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-7,10,14H,8H2,1-3H3 |
InChIキー |
XIGCCYIKUKSNDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CNC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
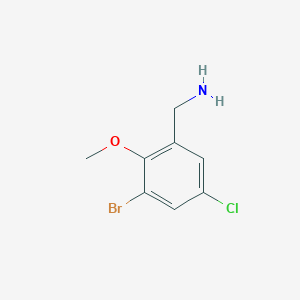
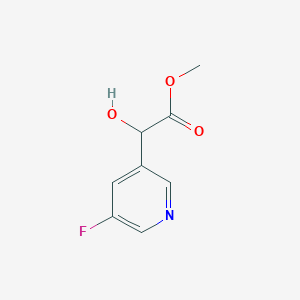
![(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B15314497.png)
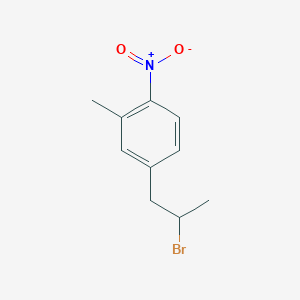
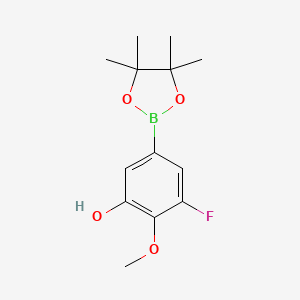
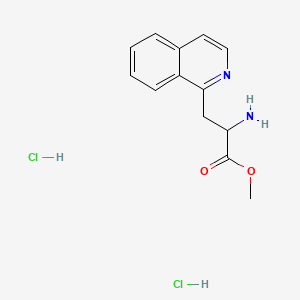
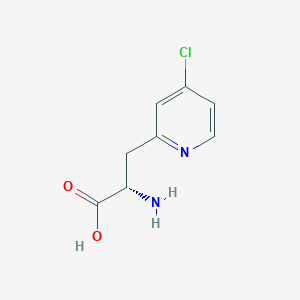
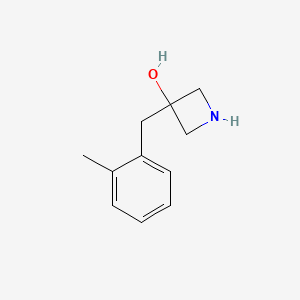
![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)
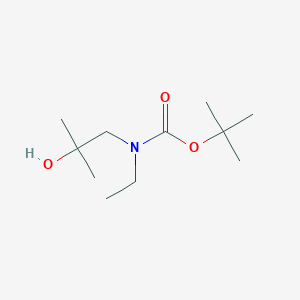
amine](/img/structure/B15314543.png)
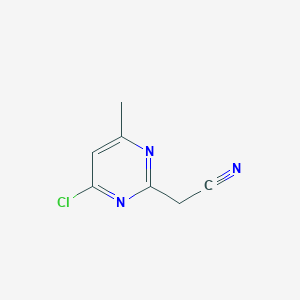
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)
